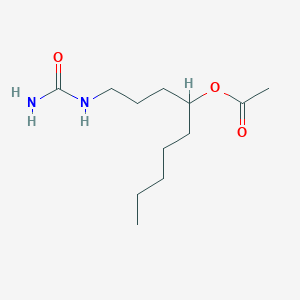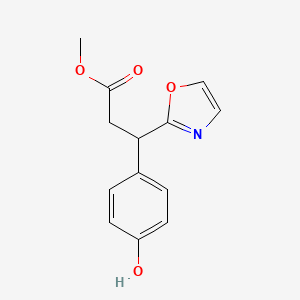
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a hydroxyphenyl group, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 2-aminophenol and an aldehyde under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a phenol derivative reacts with an electrophile.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .
化学反应分析
Types of Reactions
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Amides and ester derivatives.
科学研究应用
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate has several scientific research applications:
作用机制
The mechanism of action of Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Oxazole Derivatives: Compounds such as 2,5-dimethyl-1,3-oxazole and 4,5-diphenyl-2-oxazole share structural similarities.
Phenylpropanoate Derivatives: Compounds like methyl 3-(4-hydroxyphenyl)propanoate and ethyl 3-(4-hydroxyphenyl)propanoate are structurally related.
Uniqueness
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate is unique due to the combination of its oxazole ring and hydroxyphenyl group, which imparts distinct chemical and biological properties .
属性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C13H13NO4/c1-17-12(16)8-11(13-14-6-7-18-13)9-2-4-10(15)5-3-9/h2-7,11,15H,8H2,1H3 |
InChI 键 |
RSROMXMQWVWHSU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(C1=CC=C(C=C1)O)C2=NC=CO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
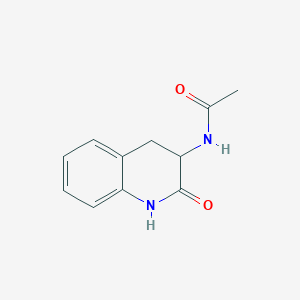
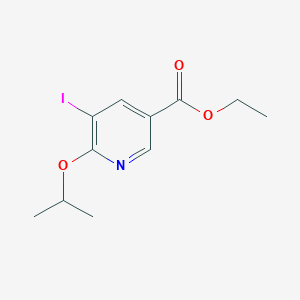
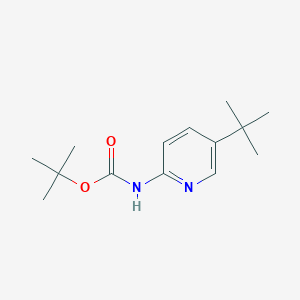
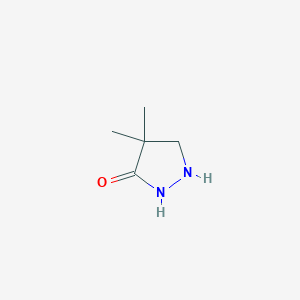
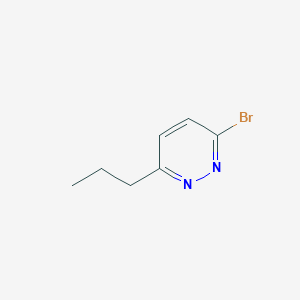
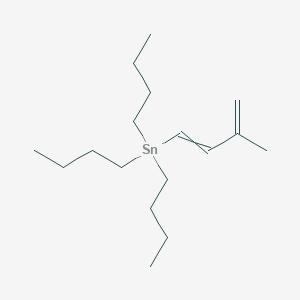
![5-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B8622564.png)
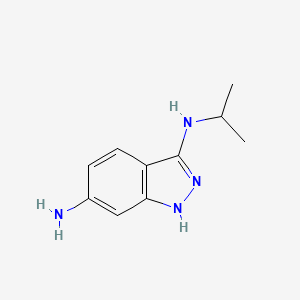
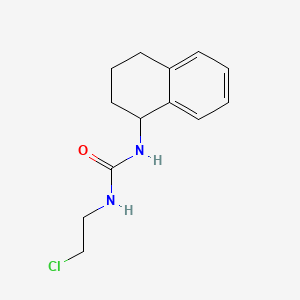
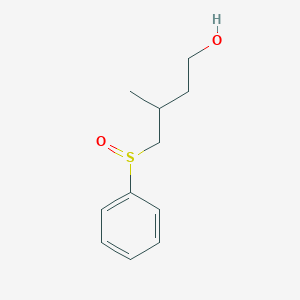
![3-(4-Bromophenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8622575.png)
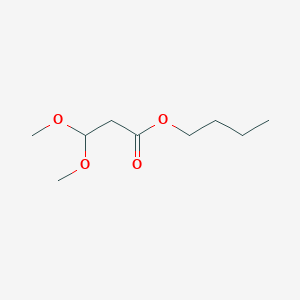
![1,3-Dimethyl-5-phenyl-1,4-dihydropyridazino[3,4-d]pyrimidine](/img/structure/B8622587.png)
